Oct-7-en-2-amine

Description

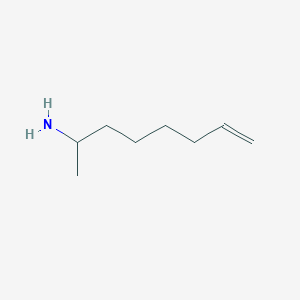

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oct-7-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-4-5-6-7-8(2)9/h3,8H,1,4-7,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKFFWZGHRAKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oct 7 En 2 Amine and Analogous Unsaturated Primary Amines

Catalytic Strategies for Direct Amination

Direct amination methods offer an atom-economical approach to synthesizing amines. These strategies often involve the use of transition metal catalysts to facilitate the direct introduction of an amino group.

Ruthenium-Mediated Primary Amine Synthesis from Alcohols

Ruthenium-based catalysts have demonstrated effectiveness in the direct amination of alcohols to form primary amines. rsc.orgnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde or ketone by the ruthenium catalyst, followed by reductive amination with ammonia (B1221849) and subsequent regeneration of the catalyst. researchgate.net For the synthesis of an unsaturated amine like Oct-7-en-2-amine, the corresponding unsaturated alcohol, oct-7-en-2-ol, would be the starting material.

A general representation of this process involves an in-situ generated ruthenium catalyst, often from a precursor like RuH2(PPh3)4, which facilitates the coupling of a primary alcohol with an amine. organic-chemistry.org While many examples focus on the synthesis of secondary amides, the direct synthesis of primary amines from alcohols using ammonia is a sought-after transformation. rsc.orgorganic-chemistry.org Heterogeneous catalysts, such as Ru–MgO/TiO2, have shown promise in the direct amination of various alcohols to primary amines at relatively low temperatures without the need for external hydrogen gas. rsc.org

Table 1: Key Features of Ruthenium-Mediated Amination

| Feature | Description |

| Catalyst Type | Homogeneous (e.g., [Ru(p-cymene)Cl2]2) or Heterogeneous (e.g., Ru–MgO/TiO2) |

| Amine Source | Ammonia (NH3) |

| Mechanism | Borrowing Hydrogen / Hydrogen Autotransfer |

| Advantages | Atom economy, direct conversion of alcohols to amines |

| Challenges | Selectivity for primary amines over secondary and tertiary amines can be an issue. |

Reductive Amination Protocols for Alkenyl Amine Formation

Reductive amination is a widely used and versatile method for amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. masterorganicchemistry.comorganic-chemistry.org To synthesize this compound, the precursor would be the unsaturated ketone, oct-7-en-2-one.

The process involves two main steps: the formation of an imine or enamine intermediate from the ketone and ammonia, followed by its reduction to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.comias.ac.in Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Metal-free reductive amination protocols have also been developed, utilizing reagents like α-picoline-borane or a pinacol-derived chlorohydrosilane/pyridine system. organic-chemistry.orgnih.gov

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Characteristics |

| Sodium Borohydride (NaBH4) | Common, relatively inexpensive, can reduce aldehydes and ketones. |

| Sodium Cyanoborohydride (NaBH3CN) | Mild, selectively reduces imines/iminium ions over ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, effective for reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com |

| α-Picoline-borane | Can be used in various solvents, including water, and under neat conditions. organic-chemistry.org |

Carbon-Nitrogen Bond Forming Reactions Involving Unsaturated Hydrocarbons

These methods directly utilize the unsaturation present in hydrocarbons like alkenes to form the crucial C-N bond.

Hydroamination and Hydroaminoalkylation of Alkenes

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond, representing a highly atom-economical route to amines. univie.ac.atlibretexts.orgacs.org For a terminal alkene like 1,7-octadiene, hydroamination could theoretically produce this compound. The reaction can be catalyzed by a range of metals, including early transition metals (like zirconium and tantalum), rare earth metals, and main group metals. univie.ac.at

Challenges in intermolecular hydroamination include controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity. univie.ac.at Metal-free hydroamination methods have also emerged, providing direct access to primary amines from alkenes using ammonium (B1175870) carbonate as an ammonia surrogate at room temperature. nih.govresearchgate.net

Hydroaminoalkylation is a related process that forms a C-C bond by activating an α-C-H bond of the amine. acs.orgubc.ca

Transition-Metal Catalyzed C(sp3)-H Functionalization Adjacent to Amine Groups

The direct functionalization of C(sp3)-H bonds adjacent to an existing amine group offers a powerful strategy for modifying and building more complex amine structures. snnu.edu.cnresearchgate.netnih.gov While not a direct synthesis of the primary amine itself, this method could be applied to a simpler amine precursor to introduce the unsaturation found in this compound.

These reactions often employ a directing group on the amine to guide a transition metal catalyst (commonly palladium, rhodium, or iridium) to a specific C-H bond. snnu.edu.cnacs.org For instance, a primary amine could be derivatized with a picolinamide (B142947) directing group to facilitate palladium-catalyzed functionalization at an unactivated C(sp3)-H bond. snnu.edu.cn Recent advancements have focused on achieving site-selective C(sp3)-H functionalization in primary aliphatic amines. researchgate.net Another approach involves the transition metal-catalyzed amination of C-H bonds adjacent to double bonds. rsc.org

Multi-Step Conversions from Readily Available Precursors

When direct methods are not feasible or efficient, multi-step synthetic routes provide a reliable alternative. These sequences often start from simple, commercially available chemicals. researchgate.netscielo.br A plausible multi-step synthesis of this compound could begin with a readily available starting material like a haloalkane.

For example, a synthesis could start with a Grignard reaction between 5-bromo-1-pentene (B141829) and acetaldehyde (B116499) to form oct-7-en-2-ol. The resulting alcohol can then be converted to the target amine. One pathway involves oxidizing the alcohol to the corresponding ketone, oct-7-en-2-one, followed by reductive amination as described in section 2.1.2. Alternatively, the alcohol could be converted to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an ammonia equivalent, such as sodium azide (B81097), and subsequent reduction to the primary amine.

Another potential multi-step approach could involve the conversion of chloroethane (B1197429) to ethylamine, which is then reacted with an appropriate unsaturated electrophile. quora.com Such multi-step syntheses, while longer, offer flexibility and control over the final product's structure. youtube.com

Aziridine (B145994) Ring-Opening Polymerization Precursors

Aziridines, as strained three-membered nitrogen-containing heterocycles, are versatile intermediates in organic synthesis. clockss.orgnih.gov Their high ring strain (26-27 kcal/mol) makes them susceptible to ring-opening reactions, providing a pathway to various amine-containing products. clockss.org The reactivity of the aziridine ring can be tuned by the substituent on the nitrogen atom; electron-withdrawing groups enhance reactivity toward nucleophiles. clockss.orgillinois.edu

The synthesis of unsaturated amines can be approached by using unsaturated aziridines as precursors. A relevant example is the synthesis of 2-(oct-7-en-1-yl)-N-mesylaziridine. This process begins with the ring-opening of an unsaturated epoxide with sodium azide to produce an azido-hydroxyalkane. A subsequent Staudinger reaction converts this intermediate into the corresponding alkyl aziridine. To activate the aziridine for subsequent reactions like anionic polymerization, the N-terminal hydrogen is replaced with a mesyl group using mesyl chloride. rsc.org

Nucleophilic ring-opening of such activated aziridines is a common strategy for producing β-substituted ethylamines. illinois.edu The regioselectivity of the ring-opening is primarily dictated by the substrate's structure, generally following an SN2-type mechanism where the nucleophile attacks the less sterically hindered carbon. illinois.edu

Table 1: Synthesis of Activated Aziridine Precursor

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|

Nucleophilic Substitution and Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Aminations)

Nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-nitrogen bonds.

Nucleophilic Substitution: The synthesis of primary amines can be achieved through the reaction of haloalkanes with ammonia. savemyexams.comdocbrown.info This is a classic nucleophilic substitution reaction where the nitrogen's lone pair attacks the electrophilic carbon of the haloalkane. docbrown.infosavemyexams.com To favor the formation of the primary amine and avoid multiple alkylations that lead to secondary, tertiary, and quaternary ammonium salts, a large excess of ammonia is typically used. savemyexams.comlibretexts.org The Gabriel synthesis, which uses the phthalimide (B116566) anion as an ammonia surrogate, provides another route to primary amines from alkyl halides, effectively preventing over-alkylation. libretexts.orgfiveable.me These methods can be applied to unsaturated alkyl halides to produce unsaturated amines.

Palladium-Catalyzed Aminations: Palladium-catalyzed cross-coupling reactions have become a powerful tool for synthesizing arylamines and, increasingly, alkenylamines. nih.gov These reactions, often named Buchwald-Hartwig aminations, involve the coupling of an aryl or alkenyl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. nih.gov This methodology has been extended to the synthesis of unsaturated nitrogen-containing compounds through various strategies. mdpi.com

One-pot procedures combining palladium-catalyzed amination with other transformations have been developed. For instance, a protocol for synthesizing substituted benzazepine derivatives involves the sequential amination and intramolecular carbonylation between Baylis–Hillman acetates and various amines, using palladium complexes as catalysts. acs.org This demonstrates the power of palladium catalysis to construct complex heterocyclic systems from simple unsaturated precursors and amines. acs.org Similarly, palladium catalysts enable the sequential N-arylation and carboamination of linear 4-pentenylamine to produce N-aryl-2-benzylpyrrolidines, showcasing the precise control achievable with ligand and catalyst selection. beilstein-journals.org The development of new phosphine (B1218219) ligands, such as KPhos, has further expanded the scope to include challenging substrates and reaction conditions, such as the use of aqueous ammonia and hydroxide (B78521) bases. nih.gov

Table 2: Examples of Palladium-Catalyzed Amination Reactions

| Substrates | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Baylis–Hillman Acetates + Amines | Pd(OAc)₂ / dppb | Seven-membered Ring Lactams | One-pot amination and intramolecular cyclocarbonylation. | acs.org |

| 4-Pentenylamine + Aryl Bromides | Palladium(0) / Phosphine Ligand | N-aryl-2-benzylpyrrolidines | Sequential N-arylation and carboamination. | beilstein-journals.org |

| Aryl/Heteroaryl Chlorides + Aqueous Ammonia | Palladium / KPhos Ligand | Primary Arylamines | High selectivity for primary amine with hydroxide base. | nih.gov |

Preparation via Epoxide Ring-Opening and Subsequent Transformations

The ring-opening of epoxides with nitrogen nucleophiles is a fundamental and widely used method for synthesizing β-amino alcohols, which are versatile intermediates in drug development and organic synthesis. rsc.orgresearchgate.netmdpi.com This reaction is typically regioselective, with the amine nucleophile attacking the less sterically hindered carbon of the epoxide ring. rsc.orgmdpi.com

To synthesize unsaturated amines, this strategy can be applied to unsaturated epoxides. For example, the reactivity of 1,2-epoxy-5-hexene (B51907) has been investigated in cross-metathesis reactions, followed by nucleophilic ring-opening of the epoxide. beilstein-journals.org The epoxide ring can be opened with various nucleophiles, such as aniline, to furnish an amino alcohol. beilstein-journals.org Importantly, the double bond can remain intact during this process, and subsequent transformations can be performed to yield the desired unsaturated amine. For instance, the resulting hydroxyl group in the β-amino alcohol can be eliminated or otherwise transformed to afford the final target structure. Epoxides have also been used as starting materials to generate aziridines, which are then used to produce amines, linking these synthetic strategies. illinois.edursc.org

Table 3: Ring-Opening of an Unsaturated Epoxide

| Epoxide Substrate | Nucleophile | Product | Key Features | Reference |

|---|---|---|---|---|

| Cross-metathesis product of 1,2-epoxy-5-hexene | Aniline | β-Amino alcohol | Nucleophilic ring-opening of the epoxide moiety. | beilstein-journals.org |

| Racemic Terminal Epoxides | Doubly Protected Amine | Enantioenriched 1,2-Amino Alcohols | One-pot process for conversion to corresponding aziridines. | illinois.edu |

Chemoenzymatic and Stereoselective Approaches to Unsaturated Amines

The demand for enantiomerically pure compounds has driven the development of highly selective synthetic methods. Chemoenzymatic and stereoselective strategies offer powerful solutions for accessing chiral unsaturated amines.

Chemoenzymatic Synthesis: Biocatalysis provides a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are instrumental in the asymmetric synthesis of chiral amines. researchgate.netbohrium.com

A notable strategy involves combining ene-reductases (EReds) with IREDs in a biocatalytic cascade. This dual-enzyme system can convert α,β-unsaturated ketones into primary, secondary, or tertiary amines containing two stereogenic centers with very high purity and stereoselectivity. acs.org This approach allows for the synthesis of multiple stereoisomers of the amine products by selecting the appropriate enzymes and amine donors. acs.org For example, starting from an α,β-unsaturated ketone, the ERed first reduces the carbon-carbon double bond to generate a chiral ketone, which is then asymmetrically aminated by the IRED to produce the final chiral amine. acs.org

Stereoselective Synthesis: Beyond enzymatic methods, several chemical approaches for the stereoselective synthesis of unsaturated amines have been developed. These methods often involve the asymmetric addition of nucleophiles to imines or related electrophiles. wiley-vch.de The synthesis of α-branched amines, for instance, can be achieved through the stereoselective addition of carbanions to imines activated with a chiral auxiliary or catalyst. wiley-vch.de The stereoselective synthesis of unsaturated α-amino acids has also been accomplished via asymmetric alkylation using chiral phase-transfer catalysts or chiral auxiliaries. nih.gov These methods provide access to a wide range of structurally diverse and enantiomerically enriched unsaturated amine compounds.

Table 4: Chemoenzymatic Cascade for Chiral Amine Synthesis

| Starting Material | Enzyme System | Amine Donor | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Ketone | Ene-Reductase (ERed) + Imine Reductase (IRed) | Ammonium/Alkylammonium Formate | Chiral Primary, Secondary, or Tertiary Amines | One-pot cascade with in situ cofactor recycling; produces two stereocenters. | acs.org |

| Styrene | Rhodium Catalyst + Transaminase (TA) | - | Primary Amines | One-pot chemoenzymatic hydroformylation and transamination. | researchgate.net |

Chemical Reactivity and Transformation Pathways of Oct 7 En 2 Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both a potent nucleophile and a base, driving its characteristic reactions.

Primary amines, such as Oct-7-en-2-amine, readily undergo alkylation and acylation reactions. Alkylation with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org However, tertiary amines can be cleanly alkylated to form quaternary ammonium salts. libretexts.org The reaction of an amine with an excess amount of methyl iodide, known as exhaustive methylation, is a key step in the Hofmann elimination reaction. chadsprep.comtestbook.com

Acylation, the reaction with an acyl group (R−C=O) donor, is a more controlled process. wikipedia.org Primary amines react with acylating agents like acid chlorides or acid anhydrides through nucleophilic acyl substitution to form stable amides. libretexts.orgwikipedia.org Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org This high selectivity makes acylation a reliable method for modifying primary amines. researchgate.net

Table 1: General Alkylation and Acylation Reactions of Primary Amines

| Reaction Type | Reagent | Product | General Conditions |

| Alkylation | Alkyl Halide (e.g., R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Varies, often with a base |

| Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Varies |

| Acylation | Acid Chloride (e.g., R-COCl) | Amide | Often with a non-nucleophilic base |

| Acylation | Acid Anhydride (e.g., (R-CO)₂O) | Amide | Often with a non-nucleophilic base |

This table presents generalized reactions applicable to primary amines like this compound.

This compound, as a primary amine, can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to protonate the hydroxyl group of the intermediate for elimination as water. libretexts.org

Enamines are formed from the reaction of aldehydes or ketones with secondary amines. masterorganicchemistry.comwikipedia.orglibretexts.org Therefore, this compound itself does not directly form an enamine in this manner. However, if this compound is first alkylated to a secondary amine, it could then react with an aldehyde or ketone to form an enamine. Enamines are valuable synthetic intermediates due to the nucleophilicity of their α-carbon. masterorganicchemistry.comlibretexts.org

Table 2: Imine Formation from Primary Amines

| Reactant 1 | Reactant 2 | Product Type | Key Conditions |

| Primary Amine (e.g., this compound) | Aldehyde | Imine (Schiff Base) | Acid catalysis, removal of water |

| Primary Amine (e.g., this compound) | Ketone | Imine (Schiff Base) | Acid catalysis, removal of water |

This table outlines the general condensation reaction for primary amines.

Alkylation and Acylation Reactions of Primary Amines

Reactivity of the Alkene Functionality

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions and can participate in powerful carbon-carbon bond-forming reactions like olefin metathesis.

The terminal alkene of this compound can undergo electrophilic addition reactions. For instance, reaction with hydrogen halides (H-X) or the addition of water in the presence of an acid catalyst would be expected to follow Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens. However, the amine group's basicity might interfere with acidic catalysts, potentially requiring a protection strategy for the amine.

Radical addition reactions offer an alternative pathway. For example, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism. Amidyl radicals, generated photochemically, can also add to alkenes, leading to oxidative amination products. rsc.org This type of reaction can be used to form allylic amines, which are versatile synthetic intermediates. rsc.org

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, typically containing ruthenium or molybdenum. wikipedia.org For this compound, cross-metathesis with another olefin could be used to introduce a wide variety of functional groups at the end of the carbon chain. However, the presence of the amine can be problematic as it may coordinate to the metal catalyst and inhibit its activity. beilstein-journals.org This often necessitates the protection of the amine group, for example, by converting it into an ammonium salt or an amide, to ensure efficient metathesis. beilstein-journals.orgresearchgate.net

Electrophilic and Radical Addition Reactions to the Olefin

Elimination Reactions (e.g., Hofmann Elimination of Derivatives)

The primary amine of this compound can be transformed to facilitate elimination reactions. A classic example is the Hofmann elimination, which converts an amine into an alkene. libretexts.orgopenstax.org This multi-step process begins with the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium salt. chadsprep.comtestbook.com This salt is then treated with a base, such as silver oxide (Ag₂O), which provides hydroxide (B78521) ions for the subsequent elimination step. libretexts.orgopenstax.org

The elimination itself is an E2 reaction where the bulky trialkylamine leaving group dictates a "non-Zaitsev" or "Hofmann" regioselectivity. libretexts.orgmasterorganicchemistry.com This means that the proton is abstracted from the least sterically hindered β-carbon, leading to the formation of the least substituted alkene as the major product. chadsprep.comopenstax.org In the case of a derivative of this compound, this would likely lead to the formation of a terminal alkene.

Table 3: Steps of the Hofmann Elimination

| Step | Description | Reagents | Intermediate/Product |

| 1 | Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide |

| 2 | Anion Exchange | Silver Oxide (Ag₂O), Water (H₂O) | Quaternary Ammonium Hydroxide |

| 3 | E2 Elimination | Heat | Alkene (least substituted) + Trialkylamine + Water |

This table details the general sequence of the Hofmann elimination for a primary amine derivative.

Radical Intermediates in Amine Chemistry

The involvement of radical intermediates in the reactions of amines has been a subject of significant investigation, particularly with the advent of photoredox catalysis. beilstein-journals.orgnih.gov These methods allow for the generation of highly reactive species from amines under mild conditions, opening up new avenues for chemical transformations. beilstein-journals.orgnih.gov For a secondary unsaturated amine like this compound, three key radical-derived intermediates are central to its reactivity: the amine radical cation, the iminium ion, and the α-amino radical.

Generation and Transformations of Amine Radical Cations

Amine radical cations are typically generated through a single-electron transfer (SET) from the nitrogen atom of the amine to a suitable oxidant or a photoexcited catalyst. nih.govmasterorganicchemistry.com This process transforms the neutral amine into a positively charged radical species.

Generation Methods:

Photoredox Catalysis: Visible-light photoredox catalysis is a primary method for generating amine radical cations. beilstein-journals.orgnih.gov A photocatalyst, upon absorbing light, becomes excited and can then oxidize the amine.

Chemical Oxidants: Strong chemical oxidants can also effect the one-electron oxidation of amines. nih.gov

Electrochemical Oxidation: Electrochemical methods provide a direct route to amine radical cations. nih.gov

Once formed, the amine radical cation of a molecule like this compound is a pivotal intermediate that can undergo several transformations. A dominant pathway for amine radical cations is deprotonation at the carbon atom alpha to the nitrogen, which leads to the formation of a highly reducing α-amino radical. beilstein-journals.org Another potential, though less common, pathway involves the cleavage of a C-C bond alpha to the nitrogen atom, which would result in an iminium ion and a neutral carbon radical. beilstein-journals.org

Formation and Electrophilic Reactivity of Iminium Ions

Iminium ions are powerful electrophiles that are key intermediates in a wide array of synthetic transformations. beilstein-journals.org They can be formed from secondary amines through various pathways, including the oxidation of α-amino radicals, which are themselves derived from amine radical cations.

The formation of an iminium ion from a secondary amine like this compound can be envisioned to proceed through the following steps under photoredox conditions:

Oxidation of the amine to the amine radical cation. nih.gov

Deprotonation of the amine radical cation at the α-carbon to yield an α-amino radical. beilstein-journals.org

A second one-electron oxidation of the α-amino radical to form the iminium ion. beilstein-journals.org

Alternatively, iminium ions can be generated through the condensation of secondary amines with aldehydes or ketones. rsc.orglibretexts.org

The electrophilic nature of the iminium ion makes it susceptible to attack by a wide range of nucleophiles. This reactivity is central to many carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.org In the context of this compound, an iminium ion intermediate would be highly reactive towards nucleophilic addition at the carbon atom of the C=N double bond.

Nucleophilic Character and Additions of α-Amino Radicals

In contrast to the electrophilic iminium ion, the α-amino radical possesses a nucleophilic character. rsc.org These radicals are generated by the deprotonation of the corresponding amine radical cation at the α-position. The formation of α-aminoalkyl radicals from secondary amines has been successfully applied in additions to α,β-unsaturated carbonyl compounds. rsc.org

For this compound, the formation of an α-amino radical would create a reactive species capable of participating in a variety of radical reactions. The nucleophilic nature of this radical allows it to add to electron-deficient alkenes and other radical acceptors. rsc.org This reactivity provides a powerful tool for the formation of new carbon-carbon bonds. Studies have shown that α-aminoalkyl radicals can be generated from α-silyl secondary amines under visible light irradiation and subsequently used in additions to α,β-unsaturated carbonyl compounds, leading to the synthesis of nitrogen heterocycles. rsc.org

Mechanistic Investigations in Oct 7 En 2 Amine Chemical Transformations

Kinetic Studies and Kinetic Isotope Effects

Kinetic studies are crucial for understanding the rate of a chemical reaction and the factors that influence it. For reactions involving amines like Oct-7-en-2-amine, kinetic analysis often reveals the order of the reaction with respect to the reactants and catalysts, providing clues about the composition of the rate-determining step. nih.govacs.org

A powerful tool in mechanistic studies is the kinetic isotope effect (KIE) , which compares the reaction rates of molecules containing different isotopes of the same element. libretexts.org Replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in this compound can significantly alter the reaction rate if the bond to that hydrogen is broken or formed in the rate-determining step. libretexts.orgyoutube.com

Primary Kinetic Isotope Effect (PKIE): A significant kH/kD ratio (typically > 2) is observed when a C-H bond to the isotopicaily labeled carbon is broken in the rate-determining step. youtube.com For example, in an elimination reaction where a proton is removed from the carbon adjacent to the amino group, a large PKIE would be expected. youtube.com In some cases, very large KIE values (e.g., KIE = 31.9 ± 1.0) can be indicative of hydrogen atom tunneling. nih.gov

Secondary Kinetic Isotope Effect (SKIE): A smaller KIE (kH/kD ≠ 1) is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.orgwikipedia.org These effects arise from changes in the vibrational frequencies of the C-H bond between the ground state and the transition state. libretexts.org For instance, a change in hybridization of a carbon atom from sp3 to sp2 during the reaction can lead to a measurable SKIE. wikipedia.org

The magnitude of the KIE can help distinguish between different proposed mechanisms. For example, in some amine-catalyzed reactions, a distinction can be made between a concerted or a stepwise mechanism based on the observed isotope effects. frontiersin.org

Table 1: Representative Kinetic Isotope Effects and Their Mechanistic Implications

| Isotope Effect Type | Typical kH/kD Value | Mechanistic Implication for this compound Reactions |

| Primary (PKIE) | > 2 | C-H bond breaking is part of the rate-determining step (e.g., deprotonation). youtube.com |

| Secondary (SKIE) | ~0.7 - 1.5 | Change in hybridization or steric environment at the labeled position in the transition state. wikipedia.org |

| Inverse (KIE < 1) | < 1 | A bond to the isotope becomes stiffer in the transition state. wikipedia.org |

Elucidation of Catalytic Cycles and Rate-Determining Steps

For amine-catalyzed reactions, such as aldol (B89426) additions or Michael additions, the RDS can be controversial and may vary depending on the specific reactants and conditions. researchgate.net In some cases, the formation of an enamine or iminium ion intermediate is the RDS, while in others, the C-C bond-forming step is rate-limiting. researchgate.netmasterorganicchemistry.com Computational studies, such as Density Functional Theory (DFT) calculations, are often employed alongside experimental data to determine the energy barriers of each step in the catalytic cycle and thereby identify the RDS. nih.gov

For example, in a hypothetical palladium-catalyzed amination reaction involving this compound, the catalytic cycle might involve oxidative addition, amine coordination, deprotonation, and reductive elimination. nih.gov Kinetic studies showing a first-order dependence on the catalyst and zero-order dependence on the amine substrate could suggest that a step involving the catalyst, such as hydrogen atom abstraction, is the RDS. nih.gov

Role of Intermediates (e.g., Amine Radical Cations, α-Amino Radicals, Iminium Ions, Zwitterions)

The chemical transformations of this compound can proceed through various reactive intermediates. The nature of these intermediates dictates the subsequent reaction pathways and the final products.

Amine Radical Cations: Formed by the one-electron oxidation of the amine, these species are highly reactive. beilstein-journals.orgnih.gov They can undergo several transformations, including deprotonation to form α-amino radicals or hydrogen atom abstraction to yield iminium ions. beilstein-journals.orgnih.gov

α-Amino Radicals: These radicals are generated by the deprotonation of an amine radical cation at the α-carbon. nih.gov They are strongly reducing and can be intercepted by various electrophiles or undergo further oxidation to form iminium ions. nih.gov The formation of α-amino radicals is a key step in many photoredox-catalyzed reactions for the synthesis of α-tertiary amines. chinesechemsoc.orgchinesechemsoc.org

Iminium Ions: These are cationic species with a C=N+ double bond, making them highly electrophilic. acs.org They are key intermediates in many organocatalytic reactions, where they are attacked by nucleophiles. acs.orgnobelprize.org Iminium ions can be formed from the condensation of an amine with an aldehyde or ketone, or through the oxidation of an α-amino radical. acs.orgacs.org

Zwitterions: In reactions such as the addition of amines to α,β-unsaturated esters, a zwitterionic intermediate can be formed. nih.gov The subsequent protonation of this zwitterion can be the rate- and enantioselectivity-determining step. nih.gov In the reaction of amines with carbon dioxide, a zwitterionic mechanism is often invoked where the amine attacks CO2 to form a zwitterion, which is then deprotonated. researchgate.netrsc.org

The interplay between these intermediates is complex and highly dependent on the reaction conditions. For example, in photoredox catalysis, the same amine radical cation can lead to different products depending on the reaction partners and the presence of oxidants or hydrogen atom acceptors. beilstein-journals.org

Influence of Steric and Electronic Effects on Reaction Kinetics

The rate and outcome of chemical reactions involving this compound are significantly influenced by steric and electronic effects.

Steric Effects: The spatial arrangement of atoms in a molecule can hinder or facilitate a reaction. In the case of amines, bulky substituents around the nitrogen atom can decrease its nucleophilicity more than its basicity. masterorganicchemistry.com For this compound, the alkyl chain can influence the approach of reactants to the amino group. The steric hindrance of alkylamines can be quantified using parameters like the Buried Volume (%VBur), which can correlate with the reactivity of the amine. nih.gov In some cases, excessive steric hindrance can even lead to a planar geometry around the nitrogen atom. nih.gov

Electronic Effects: The distribution of electron density in a molecule affects its reactivity. Electron-donating groups increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density, making the amine less basic and less nucleophilic. masterorganicchemistry.com For this compound, the alkyl group is weakly electron-donating, contributing to its nucleophilic character. The electronic properties of the catalyst and other reactants also play a crucial role in determining the reaction kinetics. mdpi.com

Table 2: Influence of Steric and Electronic Effects on Amine Reactivity

| Effect | Influence on this compound | Example Consequence |

| Steric Hindrance | The octenyl chain can sterically shield the amino group. | Can decrease nucleophilicity and affect the rate of reactions at the nitrogen center. masterorganicchemistry.com |

| Electronic Effects | The alkyl chain is an electron-donating group. | Increases the basicity and nucleophilicity of the amino group compared to ammonia (B1221849). masterorganicchemistry.com |

Coordination-Induced Bond Weakening in Metal-Amine Complexes

When this compound coordinates to a metal center, the properties of its N-H bonds can be significantly altered. Coordination-induced bond weakening (CIBW) is a phenomenon where the coordination of a ligand to a metal complex leads to a decrease in the bond dissociation energy (BDE) of a bond within that ligand. nih.govresearchgate.net This is particularly relevant for the activation of strong N-H bonds. acs.org

CIBW often occurs when the amine coordinates to a low-valent, electron-rich metal center. researchgate.netnih.gov The metal can donate electron density into an antibonding orbital of the N-H bond, thereby weakening it. nsf.gov This facilitates processes like proton-coupled electron transfer (PCET), where the cleavage of the N-H bond is coupled to the oxidation of the metal center. nih.gov This strategy has been used to facilitate the dehydrogenation of amines under mild conditions. researchgate.net For instance, coordination to a Bi(II) center has been shown to weaken the N-H bond of amines, allowing for their facile radical activation. acs.org

Reaction Pathways of Amines with Small Molecules (e.g., Carbon Dioxide)

The reaction of amines with small molecules like carbon dioxide is of significant industrial and environmental importance, particularly in the context of carbon capture. bellona.orgresearchgate.net The reaction of a primary amine like this compound with CO2 typically proceeds through the formation of a carbamic acid. researchgate.net

Several mechanistic pathways have been proposed for this reaction:

Zwitterion Mechanism: The amine acts as a nucleophile, attacking the carbon atom of CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a second molecule of the amine (or another base) to form a carbamate (B1207046) salt. researchgate.netacs.org

Termolecular Mechanism: A concerted mechanism where one amine molecule attacks CO2 while another amine molecule simultaneously removes a proton.

Superacid-Driven Reaction: In microdroplets, the reaction can be accelerated. It is proposed that a superacid generated at the droplet interface protonates CO2, activating it for nucleophilic attack by the amine. rsc.orgrsc.org

The presence of a strong, non-nucleophilic base can enhance the CO2 capture efficiency by facilitating the deprotonation step. researchgate.net The reaction is reversible and the carbamic acid can be decomposed by heating to release the CO2 and regenerate the amine. researchgate.net The kinetics of this reaction are influenced by factors such as the amine structure, solvent, and temperature. researchgate.netbellona.org

Derivatization Strategies and Academic Research Applications

Synthesis of Functionalized Oct-7-en-2-amine Derivatives for Structural Exploration

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the terminal alkene. Each site can be targeted with a high degree of selectivity to generate a diverse library of derivatives.

The amine group is a versatile handle for various transformations. Standard derivatization methods for primary amines are readily applicable, including acylation, sulfonylation, and carbamate (B1207046) formation. researchgate.net For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while treatment with sulfonyl chlorides would produce sulfonamides. These reactions are typically robust and high-yielding. The use of derivatizing agents like benzoyl chloride or dansyl chloride can introduce chromophoric or fluorophoric tags, facilitating detection and quantification. acs.org Furthermore, the amine can undergo reductive amination with aldehydes or ketones to yield more complex secondary or tertiary amines.

The terminal alkene provides a second site for orthogonal functionalization. Classic alkene reactions such as epoxidation, dihydroxylation, ozonolysis, or hydroboration-oxidation can be employed to introduce new functionalities at the terminus of the eight-carbon chain. For example, hydroboration followed by oxidation would convert the alkene into a primary alcohol, transforming this compound into an amino alcohol, a valuable building block in its own right. The synthesis of related structures, such as 2-(oct-7-en-1-yl)-N-mesylaziridine, highlights the utility of the octenyl group in more complex synthetic sequences. rsc.org

These derivatization strategies allow for the systematic modification of the compound's physical and chemical properties, such as polarity, steric bulk, and hydrogen-bonding capabilities, which is crucial for exploring structure-activity relationships in various contexts.

Table of Potential Derivatization Reactions

| Reaction Type | Functional Group Targeted | Reagents | Product Class |

| Acylation | Amine | Acyl Chloride, Base | Amide |

| Sulfonylation | Amine | Sulfonyl Chloride, Base | Sulfonamide |

| Reductive Amination | Amine | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Epoxidation | Alkene | m-CPBA | Epoxide |

| Dihydroxylation | Alkene | OsO₄, NMO | Diol |

| Hydroboration-Oxidation | Alkene | BH₃-THF; H₂O₂, NaOH | Primary Alcohol |

Scaffold Utility in the Construction of Complex Organic Molecules

A molecular scaffold is a core structure upon which other chemical moieties can be built to create diverse and complex molecules. mdpi.com The bifunctional nature of this compound makes it a potentially valuable scaffold for the divergent synthesis of novel compounds. rsc.org The amine and alkene groups can act as anchor points for introducing molecular complexity through sequential or tandem reactions.

In medicinal chemistry and drug discovery, amine-containing scaffolds are ubiquitous. scielo.br The this compound structure could serve as a starting point for generating libraries of compounds for biological screening. For example, the amine could be incorporated into a heterocyclic core, such as a pyrimidine (B1678525) or quinoxaline, while the terminal alkene remains available for further modification via cross-coupling reactions or olefin metathesis. scielo.brnih.gov This strategy allows for the rapid generation of analogues with varied substituents at different positions of the molecule.

The linear C6 chain separating the two functional groups provides flexibility and conformational diversity, which can be crucial for optimizing interactions with biological targets. Syntheses of complex polycyclic small molecules often rely on building blocks that contain multiple reactive handles to orchestrate cyclization events. nih.govacs.org The this compound scaffold, with its well-separated and chemically distinct functional groups, fits this profile and could be employed in tandem reactions to construct novel alkaloid-like structures or other complex ring systems.

Applications in Polymer Science and Macromolecular Engineering

The presence of a terminal double bond makes this compound a suitable candidate as a functional monomer in polymer chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP). 20.210.105 ROMP is a powerful polymerization technique that utilizes metal-based catalysts (typically containing ruthenium or molybdenum) to convert cyclic or acyclic olefins into polymers while preserving the double bond within the polymer backbone. bohrium.com20.210.105

As an acyclic diene, this compound could potentially undergo Acyclic Diene Metathesis (ADMET) polymerization to produce a functionalized polyalkenamer. The resulting polymer would feature regularly spaced secondary amine groups along a hydrocarbon backbone. These amine functionalities impart unique properties to the polymer, such as pH-responsiveness, and provide sites for post-polymerization modification. For example, the amine groups can be used to graft other molecules, change the polymer's solubility, or chelate metal ions.

Amine-functionalized polymers are of significant interest for a range of applications. They are used as sorbents for CO2 capture, where the basic amine sites interact favorably with the acidic gas. osti.govrsc.org They also find use in drug delivery systems, where pH-dependent protonation of the amine can trigger the release of a therapeutic payload. google.com The incorporation of monomers like this compound into copolymers could allow for the precise tuning of the density of functional groups, thereby controlling the material's bulk properties.

Design of Novel Probes and Reagents for Chemical Biology Research

Chemical probes are small molecules designed to study and manipulate biological systems. nih.gov They typically consist of three parts: a "warhead" that interacts with the biological target, a linker, and a reporter tag (e.g., a fluorophore, biotin, or a photoaffinity label) for detection or visualization. nih.govnih.gov The versatile functional handles of this compound make it an attractive building block for the synthesis of such probes.

The primary amine group is an ideal site for attaching a reporter tag or a linker. diva-portal.org This can be readily achieved through standard amide bond formation or other amine-specific chemistries. acs.org For example, coupling the amine of this compound to a carboxylic acid-functionalized fluorophore like fluorescein (B123965) or a BODIPY dye would generate a fluorescent probe. researchgate.net Similarly, reaction with a linker containing a photoreactive group, such as a diazirine or benzophenone, would create a photoaffinity probe capable of covalently labeling its binding partner upon UV irradiation. rsc.org

The remainder of the molecule, the octenyl chain, can be elaborated to create the "warhead" portion of the probe, designed to bind to a specific protein or other biomolecule. This modular approach, where the binding element and the reporter tag can be synthesized separately and then joined, is a cornerstone of modern chemical biology. The flexibility of the octenyl chain could be advantageous in positioning the reactive or reporter group within a target's active site. Therefore, this compound represents a potential starting scaffold for the rational design of customized chemical probes to investigate a wide range of biological processes.

Advanced Analytical Methodologies for Oct 7 En 2 Amine Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating Oct-7-en-2-amine from complex mixtures and accurately determining its concentration. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for its analysis.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. measurlabs.com The choice of detector and column is critical for achieving optimal separation and sensitivity.

Flame Ionization Detection (FID): GC-FID is a robust method for quantifying organic compounds. measurlabs.com For the analysis of amines, specialized columns, such as the Carbowax® Amine capillary column, are often employed. A typical temperature program might start at 50°C and ramp up to 200°C to ensure the elution of all components. While FID provides excellent quantitative data, it does not offer structural information. sciencetechindonesia.com

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both quantitative data and structural confirmation. sciencetechindonesia.com The mass spectrometer fragments the analyte molecules, producing a unique mass spectrum that acts as a chemical fingerprint. However, primary amines like this compound can be challenging to analyze directly due to their polarity and potential for adsorption onto the GC column and other active sites in the system. researchgate.netthermofisher.com To overcome these issues, derivatization is a common strategy. researchgate.net This involves chemically modifying the amine group to create a less polar and more volatile derivative, which improves chromatographic peak shape and detection. researchgate.netnih.gov Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS), or acylating agents. sciencetechindonesia.comresearchgate.net The use of headspace GC-MS can also be employed for the analysis of volatile amines in various sample matrices. baua.dersc.org

Table 1: Illustrative GC Parameters for Amine Analysis

| Parameter | Setting | Reference |

| Column | Carbowax® Amine, 30 m x 0.53 mm I.D., 1.0 µm | |

| Oven Program | 50°C, ramp at 8°C/min to 200°C (hold for 10 min) | |

| Injector Temp. | 220°C | |

| Detector | FID at 220°C or Mass Spectrometer | sciencetechindonesia.com |

| Carrier Gas | Helium |

Liquid Chromatography (LC) with Mass Spectrometry (LC-MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective alternative for the analysis of amines that may not be well-suited for GC. diva-portal.orgnih.gov This technique is especially valuable for less volatile or thermally labile amines. nih.gov

For the analysis of this compound, a reversed-phase LC method would typically be employed. The separation is achieved on a C18 or similar column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an additive such as formic acid to improve peak shape and ionization efficiency. mdpi.com

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for distinguishing the analyte from matrix interferences, which is particularly important in complex samples. mdpi.comresearchgate.net The first mass spectrometer (MS1) selects the parent ion of the derivatized or underivatized amine, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then analyzes the resulting fragment ions, providing a highly specific signal for the target compound. nih.govresearchgate.net Derivatization can also be employed in LC-MS/MS to enhance chromatographic retention and ionization efficiency. mdpi.com

Ionic Chromatography for Related Ionic Species

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and determination of ionic species. metrohm.comunil.ch While not the primary method for the direct analysis of the neutral this compound molecule, it is an essential technique for quantifying related ionic species that may be present in a sample, such as the protonated form of the amine (the ammonium (B1175870) cation) or counter-ions if the amine is in a salt form. thermofisher.com

IC systems typically use ion-exchange columns to separate ions based on their charge and size. metrohm.com Suppressed conductivity detection is a common method that provides high sensitivity by reducing the background conductivity of the eluent. thermofisher.comthermofisher.com IC can be used to analyze a wide range of cations and amines in various matrices, including environmental and pharmaceutical samples. metrohm.comthermofisher.com

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for monitoring its transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. scielo.bruzh.ch

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the double bond, the protons on the carbon adjacent to the amine group, the methyl group, and the various methylene (B1212753) groups in the alkyl chain. The splitting patterns (multiplicity) of these signals would help to confirm the connectivity of the atoms. nih.gov

¹³C NMR: Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in a molecule. openstax.org The chemical shift of each carbon signal is dependent on its electronic environment. openstax.orgmdpi.com For this compound, one would expect to see distinct signals for the two sp² hybridized carbons of the double bond, the carbon atom bonded to the nitrogen of the amine group, and the various sp³ hybridized carbons of the alkyl chain. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a series of NMR experiments that are used to differentiate between CH, CH₂, and CH₃ groups. scielo.br This information is invaluable for assigning the signals in the ¹³C NMR spectrum and confirming the structure of the molecule. uzh.ch

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Reference |

| C=C (alkene) | 110 - 140 | openstax.org |

| C-N (amine) | 30 - 60 | openstax.org |

| Alkyl C | 10 - 40 | openstax.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The absorption of infrared radiation causes the bonds within a molecule to vibrate at specific frequencies, resulting in a characteristic spectrum of absorption bands. spectroscopyonline.com

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure:

N-H Stretching: As a primary amine, it will show two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com

C=C Stretching: A band corresponding to the carbon-carbon double bond stretch would be expected in the region of 1680-1640 cm⁻¹.

C-H Stretching: Signals for sp³ C-H stretches will appear just below 3000 cm⁻¹, while the sp² C-H stretch of the alkene will be observed just above 3000 cm⁻¹.

N-H Bending: A bending vibration for the primary amine group is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The carbon-nitrogen stretch for an aliphatic amine appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com

IR spectroscopy is particularly useful for monitoring reactions, as the disappearance of reactant peaks and the appearance of product peaks can be easily tracked over time. researchgate.net

Mass Spectrometry (EI-MS, CI-MS, ESI-MS, TOF-MS, ToF-SIMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. Various ionization and analysis methods offer complementary information. The molecular formula C₈H₁₇N dictates a molecular weight of approximately 127.23 g/mol . researchgate.net In accordance with the nitrogen rule in mass spectrometry, the presence of a single nitrogen atom results in an odd nominal molecular mass, a key identifier for this compound. openstax.orgtheanalyticalscientist.commiamioh.edulibretexts.org

Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive and characteristic fragmentation. gla.ac.uk For aliphatic amines like this compound, the molecular ion peak (M⁺•) at m/z 127 is often weak or even absent due to the high propensity for fragmentation. miamioh.edu The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.orgmiamioh.edulibretexts.org This process results in the formation of a resonance-stabilized immonium cation. For this compound, α-cleavage can occur on either side of the C-N bond:

Loss of a hex-5-en-1-yl radical (•C₆H₁₁) would produce a prominent peak at m/z 44.

Loss of a methyl radical (•CH₃) would result in a fragment at m/z 112.

The fragmentation will also be influenced by the presence of the double bond at the C7 position. Allylic cleavage, a favorable fragmentation for alkenes, can occur, leading to resonance-stabilized carbocations.

Chemical Ionization Mass Spectrometry (CI-MS): CI-MS is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. ms-textbook.com This method imparts less energy to the analyte molecule compared to EI, resulting in significantly less fragmentation. gla.ac.uk For this compound, CI-MS would be expected to produce an abundant quasimolecular ion [M+H]⁺ at m/z 128. ms-textbook.comnih.gov This provides clear and unambiguous confirmation of the molecular weight, which can be challenging to ascertain from EI-MS alone. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is another soft ionization technique, particularly well-suited for analyzing polar and thermally labile compounds, including amines. theanalyticalscientist.comresearchgate.net It is commonly coupled with liquid chromatography (LC-MS). scholarsportal.infochromatographyonline.com When analyzing this compound, ESI would generate intact protonated molecules, [M+H]⁺, at m/z 128. theanalyticalscientist.com ESI is noted for its high sensitivity in the analysis of aliphatic amines. scholarsportal.info Tandem mass spectrometry (LC-MS/MS) can be employed to fragment the selected [M+H]⁺ ion, providing further structural details. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS): A TOF mass analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube of a known length. copernicus.org A key advantage of TOF-MS is its ability to provide high-resolution mass measurements, allowing for the determination of a compound's elemental composition from its exact mass. waters.com For instance, GC-TOF-MS analysis of this compound would yield an exact mass for the molecular ion, confirming the C₈H₁₇N formula and distinguishing it from other potential isobaric compounds. waters.comchromatographyonline.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive analytical technique used to characterize the outermost molecular layers of a material. tytlabs.co.jpphi.com It bombards a surface with a pulsed primary ion beam, generating secondary ions from the top 1-2 nanometers. phi.com This method could be used to detect this compound as a surface contaminant on a material or to analyze its distribution on a functionalized surface. nih.govresearchgate.net The resulting spectrum would show characteristic molecular and fragment ions of the amine, providing molecular identification with high spatial resolution. researchgate.netnih.gov

| Technique | Ionization Principle | Expected Key Ion(s) for this compound (m/z) | Primary Information Yielded |

|---|---|---|---|

| EI-MS | High-Energy Electron Impact | [M]⁺•: 127 (weak/absent), 44, 112 | Structural information via fragmentation pattern miamioh.edu |

| CI-MS | Proton Transfer from Reagent Gas | [M+H]⁺: 128 | Clear molecular weight determination ms-textbook.com |

| ESI-MS | Ion Evaporation from Charged Droplets | [M+H]⁺: 128 | Molecular weight of polar analytes; suitable for LC coupling theanalyticalscientist.comnih.gov |

| TOF-MS | (Varies by Ion Source) | Exact Mass of [M]⁺• or [M+H]⁺ | High-resolution mass for elemental composition confirmation waters.com |

| ToF-SIMS | Sputtering by Primary Ion Beam | Molecular and fragment ions | Surface molecular identification and imaging tytlabs.co.jpphi.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample of this compound. The results are used to confirm the empirical and molecular formula of the compound, C₈H₁₇N. medkoo.com

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the elements. For C₈H₁₇N (Molar Mass: ~127.23 g/mol ), the expected percentages are:

Carbon (C): (8 * 12.011) / 127.231 * 100% = 75.52%

Hydrogen (H): (17 * 1.008) / 127.231 * 100% = 13.47%

Nitrogen (N): (1 * 14.007) / 127.231 * 100% = 11.01%

Experimental data is obtained by combusting a known mass of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's elemental composition and purity. researchgate.net Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

| Element | Theoretical Mass % (for C₈H₁₇N) | Representative Experimental Mass % |

|---|---|---|

| Carbon (C) | 75.52% medkoo.com | 75.49% |

| Hydrogen (H) | 13.47% medkoo.com | 13.51% |

| Nitrogen (N) | 11.01% medkoo.com | 10.98% |

Conclusions and Future Research Trajectories in Oct 7 En 2 Amine Chemistry

Synthesis and Mechanistic Understanding Advancements

The synthesis of chiral amines, including unsaturated variants like Oct-7-en-2-amine, is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and bioactive compounds. researchgate.net Traditional methods for amine synthesis often suffer from low atom economy and harsh conditions. rsc.org Consequently, recent advancements have focused on catalytic, atom-economical routes.

A primary pathway to a compound like this compound is the reductive amination of the corresponding ketone, oct-7-en-2-one. This approach generally involves the condensation of the carbonyl group with an amine source (like ammonia) to form an imine intermediate, which is subsequently hydrogenated to the target amine. mdpi.com The hydrogenation of the imine is often the rate-determining step in this sequence. mdpi.com Another sustainable strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents for amines. researchgate.netnih.gov In this approach, a catalyst temporarily dehydrogenates an alcohol (e.g., 7-octen-2-ol) to form a ketone in situ, which then undergoes reductive amination, with the hydrogen being returned in the final reduction step. nih.gov

Mechanistic studies have been pivotal in refining these synthetic methods. For transition metal-catalyzed reactions, a deeper understanding of reaction pathways has enabled enhanced control over selectivity. rsc.org For instance, in palladium-catalyzed reactions of unprotected allylamines, the use of specific mono-protected amino acid (MPAA) ligands has been shown to prevent the aggregation of palladium nanoparticles, thereby avoiding undesirable side reactions and controlling product selectivity. researchgate.net However, significant challenges remain in fully characterizing the reactive intermediates in many catalytic systems, such as those involving gold(III) or cobalt(III), which hinders comprehensive mechanistic insight and rational catalyst design. rsc.org

Emerging Catalytic Systems for Alkenyl Amine Synthesis and Transformation

The development of novel catalysts is critical for advancing the synthesis and functionalization of alkenyl amines. Recent years have witnessed a surge in systems that offer improved efficiency, selectivity, and substrate scope, often utilizing more sustainable and earth-abundant metals.

Emerging systems based on 3d transition metals like cobalt and chromium have shown significant promise. A light-promoted cobalt carbonyl catalyst, for example, can achieve the hydroaminocarbonylation of alkenes under mild conditions, a process that is highly atom-economical. nih.gov This system displays a rare ability to transform even sterically hindered alkenes, which are challenging substrates for many catalytic processes. nih.gov Similarly, chromium-based catalysts have been developed for the N-alkylation of amines with alcohols via the borrowing hydrogen mechanism, operating efficiently with only substoichiometric amounts of base. nih.gov

Beyond single-metal systems, multicatalysis and chemoenzymatic cascades represent a frontier in amine synthesis. A notable example is the merging of gold(I) catalysis with amine transaminases. researchgate.net This dual system facilitates a one-pot transformation of racemic propargylic alcohols into highly enantioenriched allylic amines, combining the unique reactivity of the metal catalyst with the exceptional stereoselectivity of the enzyme. researchgate.net For the transformation of existing alkenyl amines, palladium-catalyzed methods for the diarylation of unprotected allylamines and nickel-catalyzed carboamination reactions are expanding the toolkit for creating complex nitrogen-containing molecules. ntu.edu.sgrsc.org

Table 1: Overview of Emerging Catalytic Systems for Alkenyl Amine Synthesis & Transformation

| Catalytic System | Reaction Type | Substrate(s) | Product Type | Key Advancement / Feature | Reference |

|---|---|---|---|---|---|

| Cobalt Carbonyl (light-promoted) | Hydroaminocarbonylation | Alkenes, Amines, CO | Amides (reducible to Amines) | Transforms sterically hindered alkenes; mild conditions. | nih.gov |

| Chromium Complexes | N-Alkylation (Borrowing Hydrogen) | Alcohols, Amines | Alkyl Amines | Uses earth-abundant metal; requires only catalytic base. | nih.gov |

| Iridium/DTBM-Segphos | Asymmetric Hydroamination | Bicyclic Alkenes, Anilines | Chiral Amines | Achieves high yields and excellent enantioselectivity (up to 99% ee). | acs.org |

| Gold(I) / Amine Transaminase | Meyer-Schuster / Biotransamination | Propargylic Alcohols | Enantioenriched Allylic Amines | Chemoenzymatic cascade with excellent stereoselectivity (>99% ee). | researchgate.net |

| Palladium(II) / PA-auxiliary | Intermolecular Carboamination | Allyl Amines, Aryl Halides | Vicinal Diamines | Regioselective three-component synthesis of valuable diamines. | rsc.org |

| Palladium(0) | γ,γ'-Diarylation | Unprotected β-alkyl allylamines | Z-selective Alkenyl Amines | Interrupted chain walking process for selective diarylation. | ntu.edu.sg |

Synergistic Integration of Experimental and Computational Methodologies

The integration of experimental studies with computational modeling has become an indispensable tool in modern chemical research, providing insights that are often inaccessible through experimentation alone. mdpi.com This synergy is particularly impactful in the intricate field of catalysis.

Computational methods, primarily Density Functional Theory (DFT), are increasingly used to elucidate complex reaction mechanisms and rationalize observed selectivity. rsc.orgaip.org For example, in the palladium-catalyzed C-H carbonylation of α-tertiary amines, computational studies were hypothesized to explain the exceptional selectivity for methylene (B1212753) C-H bonds over other, typically more reactive C-H bonds. rsc.org These models can predict how steric and electronic factors within a catalyst-substrate intermediate dictate the reaction's outcome. rsc.orgrsc.org Another study combined computational, NMR spectroscopic, and kinetic experiments to reveal that the direction of nitrogen pyramidalization in an enamine intermediate has a profound effect on its reactivity, a finding that enabled the development of a more active organocatalyst. rsc.org

This synergy is not limited to homogeneous catalysis. In heterogeneous systems, combining in situ spectroscopic techniques like infrared (IR) and solid-state NMR with theoretical calculations is crucial for building accurate structure-activity relationships. mdpi.com Such integrated approaches allow researchers to understand the adsorption and activation of substrates on a catalyst's surface, which is fundamental to the rational design of new and improved catalysts for reactions like the amination of biomass-derived feedstocks. mdpi.com

Prospects for Further Exploration of this compound Reactivity and Derivatization

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive alkene, makes it a versatile scaffold for further chemical exploration. The distinct reactivity of these two functional groups allows for orthogonal chemical modifications, opening avenues for creating a diverse library of derivatives.

Future research will likely focus on selectively targeting each functional group. The secondary amine can be readily derivatized through standard reactions such as acylation, sulfonylation, and N-alkylation to introduce a wide array of substituents. researchgate.net These modifications are not only crucial for synthesizing analogs but also for preparing molecules for specific applications, such as attaching fluorescent tags or other probes. thermofisher.commdpi.com The conversion of the amine into a directing group is another powerful strategy that could enable selective C-H functionalization at other positions along the carbon chain. rsc.org

The terminal alkene offers a complementary site for functionalization. It can undergo a host of classic transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis. More advanced transition-metal-catalyzed reactions, such as hydroaminomethylation or carboamination, could transform the terminal double bond into another amine-containing moiety, leading to the synthesis of valuable diamine structures. nih.govrsc.org The development of intramolecular reactions, where the existing amine group participates in a cyclization reaction with the alkene or a derivative thereof, could provide access to novel nitrogen-containing heterocyclic scaffolds. rsc.org The exploration of these derivatization pathways will be essential for unlocking the full potential of this compound and related alkenyl amines in materials science and medicinal chemistry. numberanalytics.com

Q & A

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Gibbs free energy barriers for competing pathways.

Validate with in situ FTIR monitoring of real-time reactions.

Basic: What are the best practices for ensuring reproducibility in this compound synthesis and analysis?

Methodological Answer:

- Documentation : Follow Cochrane Handbook standards for transparent reporting, including raw spectra and chromatograms as supplementary data .

- Reagent sourcing : Specify suppliers and lot numbers (e.g., Aladdin Scientific for amine precursors) .

- Statistical rigor : Use ≥3 independent replicates and report mean ± SD.

Q. Checklist for Reproducibility :

- Detailed synthetic protocol (temps, times, catalysts).

- Raw analytical data (NMR, MS) in supporting information.

- Cross-validate results with orthogonal methods (e.g., HPLC vs. GC).

Advanced: How can researchers design in vivo or in vitro studies to evaluate the bioactivity of this compound?

Methodological Answer:

- In vitro assays :

- Use enzyme inhibition assays (e.g., acetylcholinesterase) with IC₅₀ calculations .

- Include positive (donepezil) and negative (DMSO vehicle) controls.

- In vivo models :

- Dose rodents at 10–50 mg/kg, monitoring pharmacokinetics via LC-MS/MS.

- Adhere to EMA guidelines for impurity profiling if extending to drug development .

Ethical Compliance : Obtain IRB approval for animal studies, detailing participant selection criteria per Franklin Standards .

Advanced: What frameworks are recommended for interpreting conflicting data in this compound’s mechanistic studies?

Methodological Answer:

- Causal Inference Models : Apply Bradford Hill criteria to assess strength, consistency, and temporality of observed effects.

- Sensitivity Analysis : Vary input parameters (e.g., pH, solvent) in computational models to identify critical factors.

- Collaborative Reanalysis : Share datasets via platforms like Zenodo for independent validation .

Example : A 2023 computational study proposed two competing alkylation mechanisms. Experimental validation using kinetic isotope effects (KIE) confirmed the dominant pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.